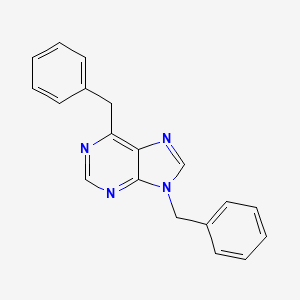

6,9-Dibenzyl-9H-purine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6,9-Dibenzyl-9H-purine is a purine derivative characterized by the presence of benzyl groups at the 6 and 9 positions of the purine ring. Purine derivatives are known for their significant roles in various biological processes and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,9-Dibenzyl-9H-purine typically involves the use of 2,6-dichloropurine as a starting material. The synthetic route includes a three-step sequence:

Nucleophilic Substitution: The 2,6-dichloropurine undergoes nucleophilic substitution with benzylamine to introduce the benzyl groups at the 6 and 9 positions.

Microwave Irradiation: The reaction is facilitated by microwave irradiation, which significantly reduces the reaction time and improves yield.

Purification: The final product is purified using standard chromatographic techniques.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6,9-Dibenzyl-9H-purine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the purine ring, especially at positions 2 and 6.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Benzylamine in the presence of a base like potassium carbonate.

Major Products:

Oxidation: Formation of benzyl alcohol derivatives.

Reduction: Formation of benzylamine derivatives.

Substitution: Introduction of various functional groups at the purine ring.

Scientific Research Applications

Structural Characteristics

6,9-Dibenzyl-9H-purine is characterized by the presence of two benzyl groups attached to the nitrogen atoms at positions 6 and 9 of the purine ring. Its molecular formula is C17H18N4 with a molecular weight of approximately 298.35 g/mol. This unique structure facilitates interactions with various biological targets, enhancing its potential as a therapeutic agent.

Biological Activities

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have demonstrated that derivatives of this compound can effectively target cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and are often dysregulated in cancerous cells .

2. Antiviral Effects

The compound also shows promise in antiviral applications. Preliminary studies suggest that it may inhibit viral replication, making it a candidate for further investigation in treating viral infections.

3. Neuroprotective Effects

There is emerging evidence that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases. Its ability to modulate cellular pathways involved in neuroprotection is an area of active research .

Data Table: Summary of Biological Activities

| Activity | Mechanism | References |

|---|---|---|

| Anticancer | Inhibition of CDKs; induction of apoptosis | |

| Antiviral | Inhibition of viral replication | |

| Neuroprotective | Modulation of neuroprotective pathways |

Case Studies

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers treated human cancer cell lines with varying concentrations of this compound. Results indicated that at concentrations above 2 µM, significant apoptosis was observed in treated cells compared to controls. This suggests a strong potential for this compound as an anticancer agent.

Case Study 2: Viral Inhibition

Another study focused on the compound's effect against viral pathogens. The results demonstrated that it not only inhibited viral growth but also restored sensitivity in resistant strains when used alongside conventional treatments. This dual action underscores its potential as a therapeutic agent in virology .

Mechanism of Action

The mechanism of action of 6,9-Dibenzyl-9H-purine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes involved in DNA synthesis and repair, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS).

Pathways Involved: It induces apoptosis in cancer cells by disrupting the folate pathway, leading to cell cycle arrest and programmed cell death.

Comparison with Similar Compounds

2,6,9-Trisubstituted Purine Derivatives: These compounds have similar substitution patterns and have been studied for their anticancer properties.

6,8,9-Poly-substituted Purines: These derivatives have been investigated for their pro-apoptotic effects in leukemia cells.

Uniqueness: 6,9-Dibenzyl-9H-purine stands out due to its specific substitution pattern, which imparts unique biological activities. Its ability to induce apoptosis in cancer cells makes it a promising candidate for further research and development in anticancer therapies.

Biological Activity

6,9-Dibenzyl-9H-purine is a purine derivative notable for its significant biological activities, particularly in the fields of oncology and virology. This compound, characterized by two benzyl groups at positions 6 and 9 of the purine ring, has garnered attention for its potential therapeutic applications. The following sections detail its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C17H18N4, with a molecular weight of approximately 298.35 g/mol. The unique structural arrangement allows for various interactions with biological targets, which is critical in drug development.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity. Studies have shown that this compound can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. Notably:

- Mechanism of Action : The compound appears to interfere with cell cycle progression and promotes apoptotic pathways in cancer cells. Flow cytometry analysis has demonstrated that it induces apoptosis selectively in cancerous cells while sparing normal cells .

- Case Studies : In vitro studies have compared the efficacy of this compound against established anticancer drugs such as etoposide. Results indicated that certain derivatives were more effective in specific cancer types, demonstrating a selective cytotoxic profile .

Antiviral Activity

In addition to its anticancer properties, this compound has been investigated for its antiviral potential. Preliminary studies suggest that it may inhibit viral replication, making it a candidate for further research in treating viral infections.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Preparation of Starting Materials : Utilizing commercially available precursors.

- Chemical Reactions : Employing methods such as amination and cyclization to achieve high yields and purity.

- Purification : Techniques like column chromatography to isolate the final product.

This synthesis pathway is crucial for obtaining sufficient quantities for biological testing.

Interaction Studies

Interaction studies reveal that this compound engages with various biological targets. Its binding affinity and specificity are influenced by its dibenzyl substitution pattern, which enhances interactions with proteins involved in critical cellular processes.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-Benzyl-2-chloro-9H-purine | Chlorinated at position 2 | Anticancer |

| 2,6-Dichloro-9-methyl-9H-purine | Methyl group at position 9 | Antiviral |

| 7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Pyrrolo ring system | Antimicrobial |

| 6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | Tetrahydropyridine structure | Antitumor |

This table illustrates the diversity of compounds related to this compound and their respective biological activities.

Properties

CAS No. |

160516-06-3 |

|---|---|

Molecular Formula |

C19H16N4 |

Molecular Weight |

300.4 g/mol |

IUPAC Name |

6,9-dibenzylpurine |

InChI |

InChI=1S/C19H16N4/c1-3-7-15(8-4-1)11-17-18-19(21-13-20-17)23(14-22-18)12-16-9-5-2-6-10-16/h1-10,13-14H,11-12H2 |

InChI Key |

YWMIDKOXBBMSTB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C3C(=NC=N2)N(C=N3)CC4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.